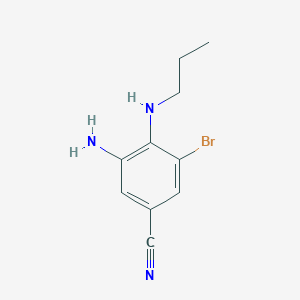

3-Amino-5-bromo-4-(propylamino)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

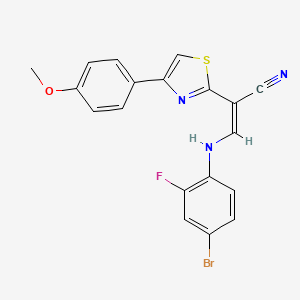

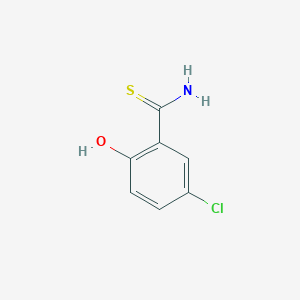

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and employing various reagents to introduce the desired functional groups. For instance, the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was achieved through bromination, Grignard reaction, cyanidation, and amination . Similarly, the synthesis of 3-(arylamino)-5-bromo-2-phenyl-2,3-dihydro-2λ5-benzo[d][1,2]-oxaphosphol-2-oxides involved a three-component reaction using dichlorophenylphosphine, 5-bromosalicylaldehyde, and aromatic primary amines . These methods could potentially be adapted for the synthesis of "3-Amino-5-bromo-4-(propylamino)benzonitrile" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of compounds similar to "3-Amino-5-bromo-4-(propylamino)benzonitrile" are characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, the crystal structure of 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one was determined, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are important for understanding the properties of the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

The compounds discussed in the papers undergo various chemical reactions that modify their structure and properties. For instance, the Dimroth rearrangement involves the transformation of amino triazoles into their benzylamino isomers under basic conditions, which can retrogress in neutral solvents . Such reactions are valuable for the synthesis of structurally diverse derivatives and could be relevant for the functionalization of "3-Amino-5-bromo-4-(propylamino)benzonitrile".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. The papers report physical constants such as melting points, densities, and spectroscopic data (UV, IR, NMR) that help in characterizing the compounds . These properties are crucial for the identification of compounds, assessment of their purity, and prediction of their behavior in different environments. For "3-Amino-5-bromo-4-(propylamino)benzonitrile", similar analytical techniques would be used to determine its properties.

Aplicaciones Científicas De Investigación

Synthesis Processes

- Efficient nonchromatographic processes have been developed for the production of similar compounds like 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine, indicating potential scalable synthesis methods for related compounds (Li et al., 2009).

Asymmetric Synthesis and Precursors

- Compounds structurally related to 3-Amino-5-bromo-4-(propylamino)benzonitrile have been used in asymmetric synthesis, serving as precursors for β-hydroxy-α-amino acids, highlighting their utility in the synthesis of complex molecules (Badorrey et al., 2000).

Photoaffinity Labeling

- Tritium-labeled tetrafluoro-substituted aryl azides, synthesized from similar benzonitriles, have applications in photoaffinity labeling, particularly in studying chloride channels (Branchini et al., 1992).

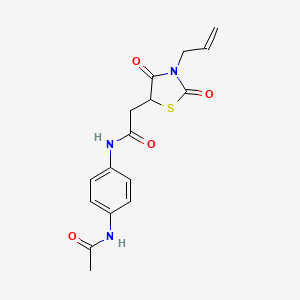

Reactions and Derivatives

- Various reactions involving related benzonitriles lead to the synthesis of tautomeric thienopyrimidoisoindolones and other derivatives, indicating the chemical versatility and potential for diverse applications (Kysil et al., 2008).

Antimicrobial Activity

- Derivatives of related benzonitriles have been studied for their antimicrobial activity, suggesting possible applications in combating bacterial and fungal infections (Kumar et al., 2022).

Cyclic Transformations

- Research into the cyclic transformation of bromo compounds to amino derivatives indicates the potential for 3-Amino-5-bromo-4-(propylamino)benzonitrile in similar chemical transformations (Milcent & Barbier, 1992).

Synthesis of Antagonists

- Similar benzonitriles are key intermediates in the synthesis of androgen receptor antagonists, demonstrating their importance in pharmaceutical development (Li Zhi-yu, 2012).

Propiedades

IUPAC Name |

3-amino-5-bromo-4-(propylamino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3/c1-2-3-14-10-8(11)4-7(6-12)5-9(10)13/h4-5,14H,2-3,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPVTRSJJUBKCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

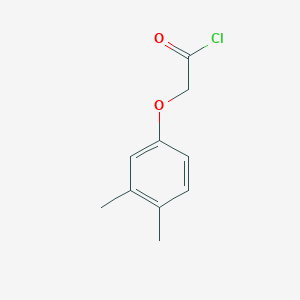

Canonical SMILES |

CCCNC1=C(C=C(C=C1Br)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-bromo-4-(propylamino)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3000340.png)

![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride](/img/structure/B3000344.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B3000346.png)

![3-(4-Bromophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3000347.png)

![butyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B3000348.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B3000349.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3000352.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B3000354.png)

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B3000359.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B3000362.png)